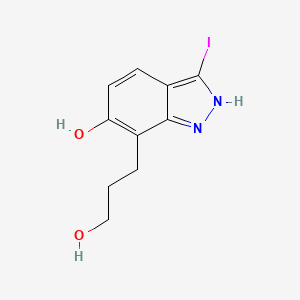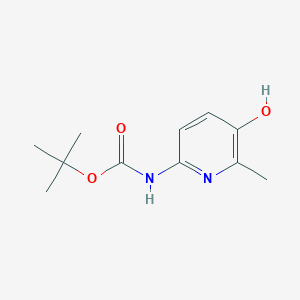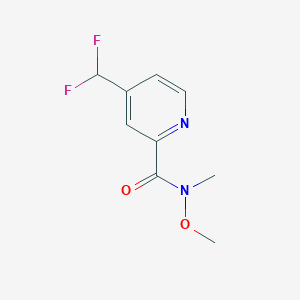
4-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. The presence of the difluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heteroaromatics through Minisci-type radical chemistry, which is best applied to heteroaromatics . This process can be achieved using various difluoromethylation reagents and catalysts under specific reaction conditions.
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to C(sp2) sites in both stoichiometric and catalytic modes . The precise site-selective installation of CF2H onto large biomolecules, such as proteins, has also been explored for pharmaceutical relevance .
Analyse Chemischer Reaktionen
Types of Reactions
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Other reagents and catalysts may be employed depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation of aliphatic thiols can yield difluoromethylated thiols .
Wissenschaftliche Forschungsanwendungen
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can mimic functional groups widespread in biologically active molecules, enhancing the compound’s ability to interact with target proteins and enzymes . This interaction can lead to various biological effects, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide can be compared with other similar compounds, such as those containing trifluoromethyl, trifluoromethoxy, and perfluoroalkyl groups . These compounds share some physicochemical properties due to the presence of fluorine atoms but differ in their specific applications and effects. The unique combination of the difluoromethyl group with the picolinamide structure sets 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide apart from other fluorinated compounds.
Conclusion
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C9H10F2N2O2 |
|---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
4-(difluoromethyl)-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)7-5-6(8(10)11)3-4-12-7/h3-5,8H,1-2H3 |
InChI-Schlüssel |
MXLSBFONUFTKNB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=NC=CC(=C1)C(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)


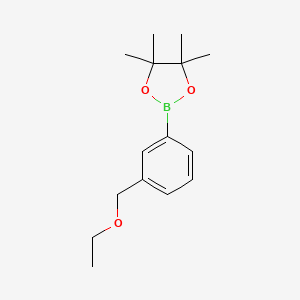
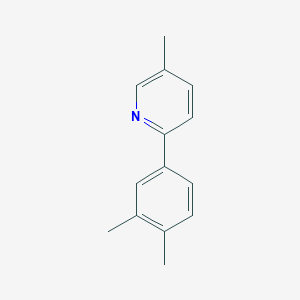
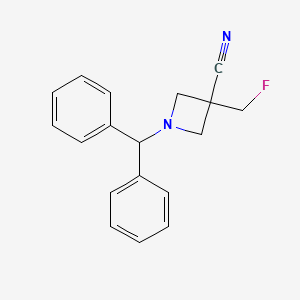
![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
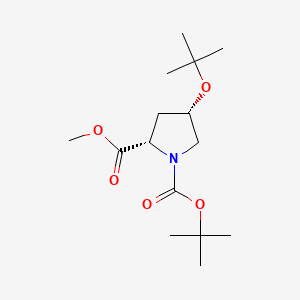
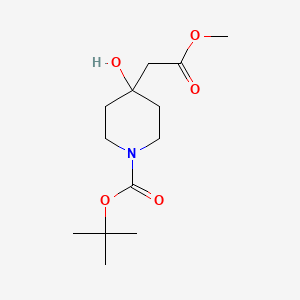
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)
